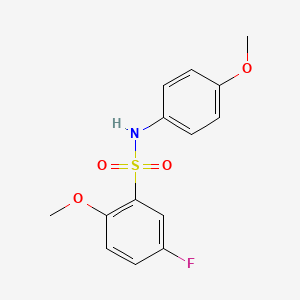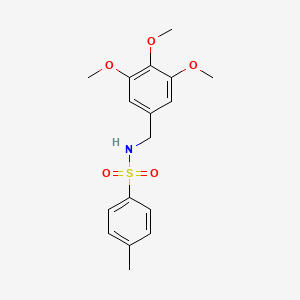
4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide
Vue d'ensemble
Description
4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide, also known as TMB-4, is a chemical compound with potential applications in scientific research. TMB-4 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide involves its interaction with VMAT2. This compound binds to the lumenal side of VMAT2 and inhibits the transport of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the release of these neurotransmitters and a modulation of synaptic transmission.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can decrease the release of dopamine, norepinephrine, and serotonin in a concentration-dependent manner. In vivo studies have shown that this compound can decrease locomotor activity and induce catalepsy in rodents. This compound has also been shown to have anxiolytic and antipsychotic-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide in lab experiments is its high selectivity for VMAT2. This compound has been shown to have minimal effects on other transporters and receptors, which makes it a useful tool for studying the role of VMAT2 in synaptic transmission. However, one limitation of using this compound is its relatively low solubility in water. This can make it difficult to administer this compound in vivo and may require the use of solvents or other delivery methods.
Orientations Futures
There are several future directions for the study of 4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide. One area of interest is the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Another area of interest is the development of more potent and selective VMAT2 inhibitors based on the structure of this compound. Finally, the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease is an area of active research, and this compound may be a useful tool for studying this topic.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It acts as a potent and selective inhibitor of VMAT2 and has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, this compound is a useful tool for studying the role of VMAT2 in synaptic transmission and has several potential future directions for research.
Applications De Recherche Scientifique
4-methyl-N-(3,4,5-trimethoxybenzyl)benzenesulfonamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, this compound can decrease the release of these neurotransmitters and thereby modulate synaptic transmission.
Propriétés
IUPAC Name |
4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S/c1-12-5-7-14(8-6-12)24(19,20)18-11-13-9-15(21-2)17(23-4)16(10-13)22-3/h5-10,18H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHYNSJPGPAEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bicyclo[2.2.1]hept-2-yl-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B4444921.png)
![N-{5-[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4444923.png)
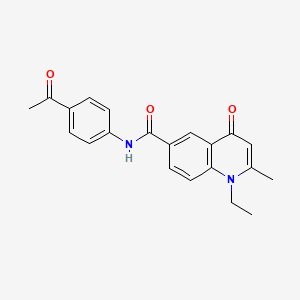
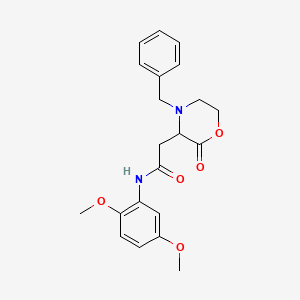
![cyclohexyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4444941.png)
![N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B4444943.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluorobenzenesulfonamide](/img/structure/B4444946.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4444962.png)
![N-(3-chlorophenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4444968.png)
![1-(2-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4444974.png)
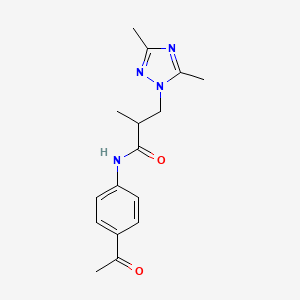
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzamide](/img/structure/B4444994.png)

